
A Comparative Guide to Computational and
Experimental Analyses of 1,3,5-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3,5-Triethylbenzene

Cat. No.: B086046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental data

available for 1,3,5-Triethylbenzene, a key building block in supramolecular chemistry and

materials science. While a definitive, direct comparison from a single comprehensive study is

not readily available in the current literature, this document synthesizes existing data to offer a

clear overview for researchers.

Data Presentation
Physical and Chemical Properties
Below is a summary of the key physical and chemical properties of 1,3,5-Triethylbenzene
obtained from established chemical databases.
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Property Value Source

Molecular Formula C₁₂H₁₈ PubChem[1]

Molecular Weight 162.27 g/mol PubChem[1]

Appearance Colorless liquid Wikipedia[2]

Density 0.862 g/cm³ Wikipedia[2]

Boiling Point 215 °C (419 °F; 488 K) Wikipedia[2]

Melting Point -66.5 °C (-87.7 °F; 206.7 K) Wikipedia[2]

Solubility in water Practically insoluble Wikipedia[2]

Refractive Index 1.495 Wikipedia[2]

Flash Point 76 °C (169 °F; 349 K) Wikipedia[2]

Spectroscopic Data
The following tables summarize key spectroscopic data for 1,3,5-Triethylbenzene.

¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.8 Singlet 3H Aromatic C-H

~2.6 Quartet 6H -CH₂-

~1.2 Triplet 9H -CH₃

Infrared (IR) Spectral Data

Experimental IR data is available from the NIST Chemistry WebBook. A direct comparison with

computationally predicted vibrational frequencies from a single study is not available.
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Strong C-H stretch (aliphatic)

~1600, ~1460 Medium-Strong C=C stretch (aromatic)

~1380 Medium C-H bend (aliphatic)

~870 Strong
C-H bend (aromatic, out-of-

plane)

Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

162 High [M]⁺ (Molecular ion)

147 High [M-CH₃]⁺

133 High [M-C₂H₅]⁺

Experimental Protocols
Detailed experimental protocols for the characterization of 1,3,5-Triethylbenzene are provided

below. These are generalized procedures based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

1,3,5-Triethylbenzene

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) as an internal standard

NMR tube (5 mm)
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Volumetric flask and pipette

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1,3,5-Triethylbenzene into a clean, dry vial.

Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

Gently swirl the vial to ensure complete dissolution.

Transfer the solution into an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second

relaxation delay).

Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., 128 scans, 2-second

relaxation delay).

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shifts using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1,3,5-Triethylbenzene.

Materials:

1,3,5-Triethylbenzene

FTIR spectrometer with a suitable accessory (e.g., attenuated total reflectance - ATR)

Methanol or isopropanol for cleaning

Procedure:

Sample Preparation:

If using an ATR accessory, place a small drop of liquid 1,3,5-Triethylbenzene directly onto

the ATR crystal.

Instrument Setup:

Collect a background spectrum of the empty ATR crystal.

Data Acquisition:

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the characteristic absorption bands.

Mandatory Visualization
The following diagrams illustrate key concepts related to the study of 1,3,5-Triethylbenzene.
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Caption: Experimental workflow for 1,3,5-Triethylbenzene.
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Caption: Use of 1,3,5-Triethylbenzene as a supramolecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b086046#computational-vs-experimental-
studies-of-1-3-5-triethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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